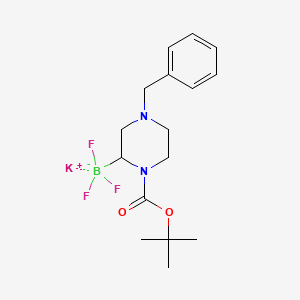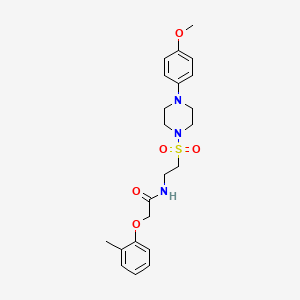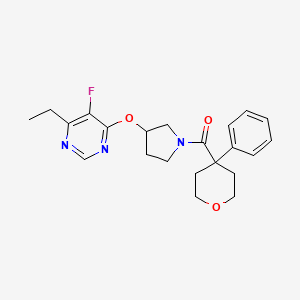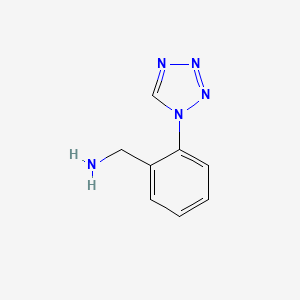![molecular formula C18H14N4O5S B2498511 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-07-1](/img/structure/B2498511.png)
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide” is a compound that has been mentioned in the context of anticancer evaluation . It is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another related compound, (E)-N′- (benzo [d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), was prepared via a simple condensation method using benzo- [d] [1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques, such as 1 H-NMR, 13 C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
Thiophene 2-carboxamides substituted with benzo [d] [1,3]dioxol-5-yl and 2,3-dihydrobenzo [b] [1,4]dioxin-6-yl groups displayed inhibition of VEGFR1 with IC 50 values of 2.5 and 1.9 μM, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Applications De Recherche Scientifique
- Application: Des chercheurs ont mis au point un capteur Pb²⁺ sensible et sélectif utilisant des dérivés de ce composé. Une fine couche de (E)-N′-(benzo[d][1,3]dioxol-5-ylméthylène)-4-méthyl-benzènesulfonohydrazide (BDMMBSH) est déposée sur une électrode en carbone vitreux (GCE) modifiée avec une matrice de polymère conducteur (Nafion). Le capteur présente une excellente sensibilité, avec une limite de détection (LOD) aussi basse que 96,0 pM .
- Application: Des chercheurs ont synthétisé des N-aryl-5-(benzo[d][1,3]dioxol-5-ylméthyl)-4-(tert-butyl)thiazol-2-amines. Certains de ces composés ont démontré une inhibition de croissance puissante contre les lignées cellulaires HeLa, A549 et MCF-7, avec des valeurs de CI50 inférieures à 5 μM .
- Application: Les structures cristallines de composés apparentés, tels que l'acide benzo[d][1,3]dioxol-5-yl-2-(6-méthoxynaphtalène-2-yl)propanoïque, ont été étudiées par diffraction des rayons X .
- Application: Le composé peut servir de bloc de construction pour la conception de nouvelles molécules. Par exemple, ses dérivés ont été utilisés dans la synthèse de composés bioactifs .
Détection d'ions de métaux lourds:
Activité antitumorale
Études de cristallographie
Synthèse organique
En résumé, ce composé est prometteur dans plusieurs domaines, de la surveillance environnementale au traitement du cancer. Sa structure et ses propriétés uniques en font un sujet passionnant pour de nouvelles recherches et applications. 🌟 .
Mécanisme D'action
Target of Action
The primary target of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide Similar compounds have been shown to inhibit vegfr1 , which plays a crucial role in angiogenesis .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been shown to inhibit vegf-induced huvec cell migration , indicating anti-angiogenic activity .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to inhibit the vegf pathway , which is involved in angiogenesis .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma ls180 cells .
Orientations Futures
The future directions for this compound and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, these compounds could be used for the significant detection of carcinogenic heavy metal ions .
Analyse Biochimique
Biochemical Properties
The compound interacts with enzymes such as cyclooxygenase (COX), showing inhibitory effects . It has been found to have moderate activity against both COX1 and COX2 enzymes . The nature of these interactions involves the compound acting as a competitive inhibitor, preventing the enzymes from catalyzing their respective reactions .
Cellular Effects
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has shown cytotoxic activity against certain cell lines, such as the HeLa cervical cancer cell line . It influences cell function by inhibiting the COX enzymes, which play a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its inhibitory action on the COX enzymes . By inhibiting these enzymes, it prevents the biosynthesis of important prostaglandins, which are involved in various biological responses .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not yet fully known. Given its inhibitory action on the COX enzymes, it is likely involved in the metabolic pathways related to the biosynthesis of prostaglandins .
Propriétés
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-16(19-11-3-4-12-14(8-11)27-10-26-12)9-28-17-6-5-15(21-22-17)20-18(24)13-2-1-7-25-13/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPGUMKUHGMAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)



![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)





